

A Technical Guide to 2-Hydroxybutanal: Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxybutanal*

Cat. No.: *B14680593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxybutanal**, a simple yet important hydroxyaldehyde. Due to its bifunctional nature, containing both a hydroxyl and an aldehyde group, it holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document outlines its commercial availability, potential synthetic and purification strategies, and relevant analytical methodologies. While direct biological data on **2-hydroxybutanal** is limited in publicly available literature, we will draw parallels with related hydroxyaldehydes to discuss potential areas of investigation.

Commercial Availability and Suppliers

2-Hydroxybutanal is commercially available from various chemical suppliers, typically for research and development purposes. The compound is available as a racemic mixture and in some cases, specific stereoisomers may be offered. Researchers are advised to contact suppliers directly for up-to-date information on availability, purity, and pricing.

Supplier Platform	Chemical Name(s)	CAS Number(s)	Molecular Formula	Molecular Weight (g/mol)	Notes
LookChem	2-Hydroxybutanal, (+/-)-2-hydroxybutanal	37428-67-4, 86943-35-3	C4H8O2 ^{[1][2]}	88.11 ^{[3][4]}	Listed as being in commercial mass production ^{[1][2]} .
Sigma-Aldrich (Merck)	2-hydroxybutanal	Not specified in snippet ^[5]	-	-	A search on their website yields numerous related products and technical documents ^{[5][6]} .
Molport	2-hydroxybutanal	Molport-027-543-355 ^[7]	C4H8O2 ^[7]	88.106 ^[7]	Listed in their chemical database ^[7] .
BenchChem	2-Hydroxybutanal	37428-67-4 ^[8]	C4H8O2	88.11	Characterized as a hydroxyaldehyde ^[8] .

Note: The CAS number 107-89-1 is associated with the isomer 3-hydroxybutanal (aldol) and should not be confused with **2-hydroxybutanal**^[9].

Synthesis and Purification Protocols

Detailed, peer-reviewed synthesis protocols specifically for **2-hydroxybutanal** are not readily found in the initial search. However, general methods for the synthesis of α -hydroxy aldehydes can be adapted. A plausible synthetic route is the controlled oxidation of 1,2-butanediol.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde (General Method)

This protocol is a general method for the selective oxidation of primary alcohols to aldehydes and can be adapted for the synthesis of **2-hydroxybutanal** from 1,2-butanediol, where the primary alcohol at C1 is selectively oxidized.[10]

Materials:

- Primary alcohol (e.g., 1,2-butanediol)
- 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
- Sodium hypochlorite (NaOCl) solution (commercial bleach)
- Potassium bromide (KBr)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol and a catalytic amount of TEMPO (e.g., 0.01 molar equivalent) in dichloromethane.
- Add an aqueous solution of potassium bromide.
- Cool the mixture in an ice bath to 0-5 °C.

- Slowly add the sodium hypochlorite solution via the dropping funnel while vigorously stirring, maintaining the temperature below 15 °C. The pH of the aqueous phase should be maintained between 8.6 and 9.5, which can be achieved by adding sodium bicarbonate.[10]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
- Separate the organic layer.
- Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

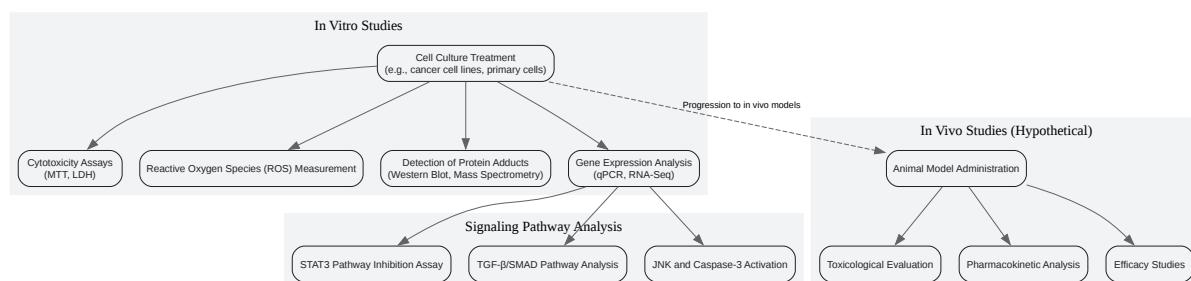
Purification

Purification of the crude **2-hydroxybutanal** is crucial to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for small, polar molecules include:

- Fractional Distillation under Reduced Pressure: This method is suitable for separating compounds with different boiling points and is effective for removing volatile and non-volatile impurities.[11]
- Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities with different polarities.
- Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system can yield a highly pure product.[11] This is less likely for **2-hydroxybutanal** which is expected to be a liquid.
- Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and washed. The pure aldehyde can be regenerated by treating the

adduct with a base.[12]

Analytical Characterization

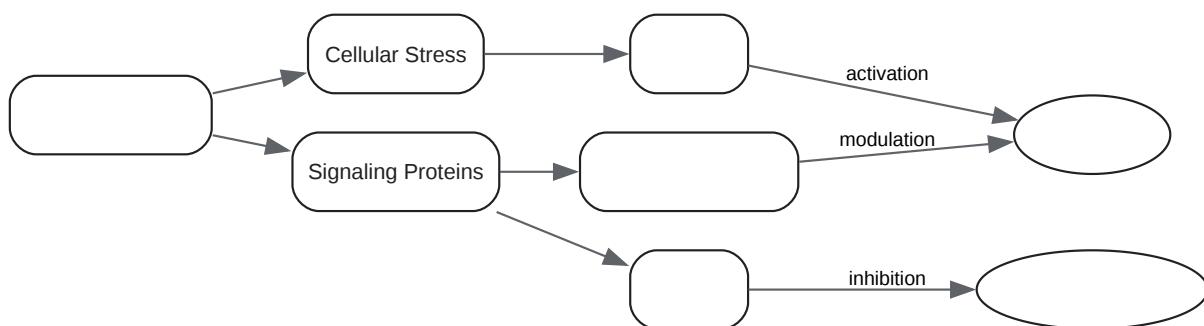

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and purity assessment of **2-hydroxybutanal**.

Analytical Method	Purpose	Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation and identification of volatile compounds.	A distinct peak for 2-hydroxybutanal with a characteristic mass spectrum showing the molecular ion and fragmentation pattern. Derivatization may be required to improve volatility.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Separation, identification, and quantification of non-volatile compounds.	A peak corresponding to 2-hydroxybutanal with a specific mass-to-charge ratio. Tandem MS can provide structural information.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation.	¹ H and ¹³ C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the 2-hydroxybutanal molecule.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3400 cm ⁻¹) and the aldehyde C=O group (~1725 cm ⁻¹).

Potential Biological Significance and Experimental Workflows (Inferred from Related Compounds)

While specific signaling pathways involving **2-hydroxybutanal** are not documented, other biologically active hydroxyaldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), are known to be involved in a variety of cellular processes, particularly those related to oxidative stress.[\[15\]](#) [\[16\]](#) HNE is a lipid peroxidation product that can modulate signaling pathways by forming adducts with proteins.[\[15\]](#)[\[16\]](#)

Given its structural similarity, it is plausible that **2-hydroxybutanal** could interact with similar cellular targets. Researchers investigating the biological effects of **2-hydroxybutanal** could consider the following experimental workflow:


[Click to download full resolution via product page](#)

*Hypothetical workflow for investigating the biological activity of **2-hydroxybutanal**.*

Potential Signaling Pathways to Investigate

Based on studies of other aldehydes, the following signaling pathways could be relevant areas of investigation for **2-hydroxybutanal**:

- STAT3 Signaling: Some aldehydes have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[17]
- TGF- β /SMAD Pathway: This pathway is involved in cell growth, differentiation, and apoptosis and can be modulated by aldehydes.[18]
- Oxidative Stress-Related Pathways (e.g., JNK, Caspase-3): As a reactive aldehyde, **2-hydroxybutanal** could induce oxidative stress and activate pathways leading to apoptosis. [18]

[Click to download full resolution via product page](#)

*Potential signaling interactions of **2-hydroxybutanal** based on related compounds.*

In conclusion, **2-hydroxybutanal** is a commercially accessible chemical with potential applications in synthetic chemistry. While its biological role is not yet defined, analogies with other hydroxyaldehydes suggest it could be a valuable tool for probing cellular signaling pathways, particularly in the context of oxidative stress and cancer biology. The protocols and analytical methods outlined in this guide provide a foundation for researchers to further explore the chemistry and potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxybutanal | lookchem [lookchem.com]
- 2. (+/-)-2-hydroxybutanal | lookchem [lookchem.com]
- 3. Butanal, 2-hydroxy- | C4H8O2 | CID 10154000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-hydroxybutanal | C4H8O2 | CID 46204705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-hydroxy butanal | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-hydroxybutanal | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-hydroxybutanal | Molport-027-543-355 | Novel [molport.com]
- 8. 2-Hydroxybutanal|Aldol Reagent|RUO [benchchem.com]
- 9. 2-hydroxybutanal [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Hydroxybutanal: Commercial Availability, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14680593#commercial-availability-and-suppliers-of-2-hydroxybutanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com